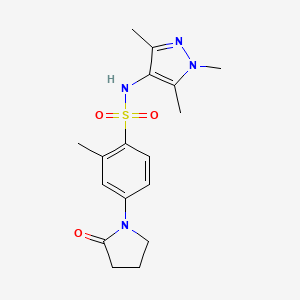![molecular formula C19H23N3O3S B4418172 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418172.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide
Descripción general
Descripción
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, commonly known as SRI-37330, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the human sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidney. SRI-37330 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Mecanismo De Acción
SRI-37330 exerts its pharmacological effects by inhibiting N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, which is responsible for reabsorbing glucose in the kidney. By inhibiting this compound, SRI-37330 promotes the excretion of glucose in the urine, thereby reducing blood glucose levels. This mechanism of action is different from traditional antidiabetic drugs, which primarily target insulin secretion or insulin sensitivity.
Biochemical and physiological effects:
SRI-37330 has been shown to have several biochemical and physiological effects in animal models of T2DM. These effects include increased urinary glucose excretion, reduced blood glucose levels, improved insulin sensitivity, and reduced body weight. Additionally, SRI-37330 has been found to have a beneficial effect on blood pressure and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SRI-37330 has several advantages for laboratory experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, its mechanism of action is well understood, making it a useful tool for studying glucose metabolism and the pathogenesis of T2DM. However, there are also some limitations to using SRI-37330 in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide may limit its usefulness in studying other aspects of glucose metabolism.
Direcciones Futuras
There are several potential future directions for research on SRI-37330. One area of interest is the development of SRI-37330 as a potential drug candidate for the treatment of T2DM. Clinical trials are currently underway to evaluate the safety and efficacy of SRI-37330 in humans. Another area of interest is the potential use of SRI-37330 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM. Additionally, further research is needed to fully understand the mechanism of action of SRI-37330 and its potential effects on other aspects of glucose metabolism.
Aplicaciones Científicas De Investigación
SRI-37330 has been extensively studied for its potential therapeutic benefits in the treatment of T2DM and other metabolic disorders. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of T2DM. Additionally, SRI-37330 has been found to have a beneficial effect on body weight, blood pressure, and lipid metabolism. These findings have led to the development of SRI-37330 as a potential drug candidate for the treatment of T2DM.
Propiedades
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-5-3-2-4-6-17)26(24,25)18-9-7-16(8-10-18)21-19(23)15-11-13-20-14-12-15/h7-14,17H,2-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVUZTHUJPYQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4418099.png)
![1-ethyl-3-{4-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4418106.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4418111.png)
![4-chloro-N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4418132.png)
![1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4418140.png)
![N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B4418146.png)
![N-(4-{[(2-cyanoethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4418159.png)
![2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4418164.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418171.png)

![methyl 5-{[(6-methylpyrimidin-4-yl)thio]methyl}-2-furoate](/img/structure/B4418183.png)


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4418202.png)